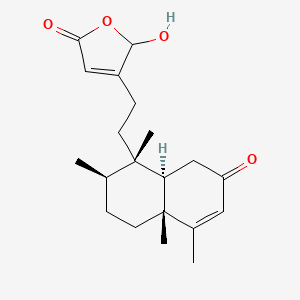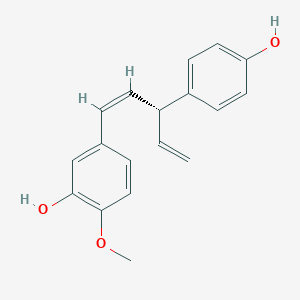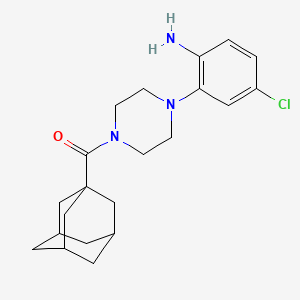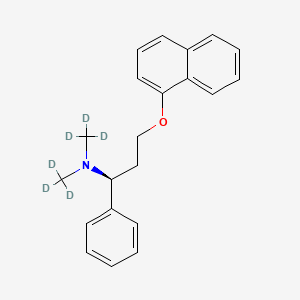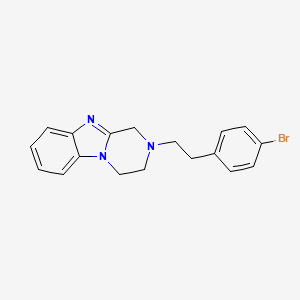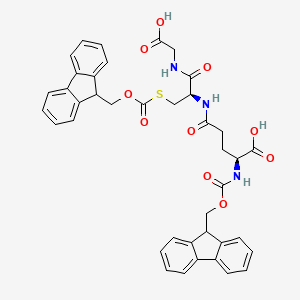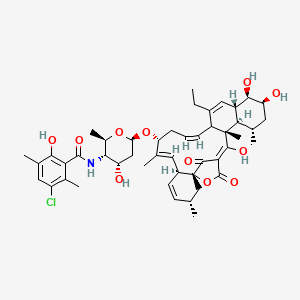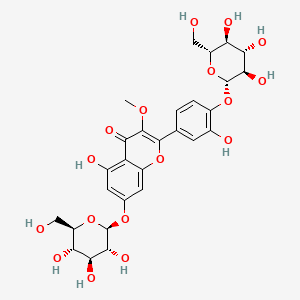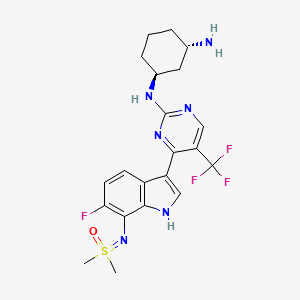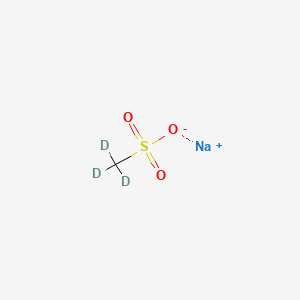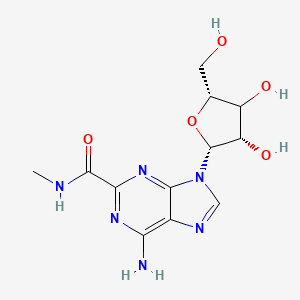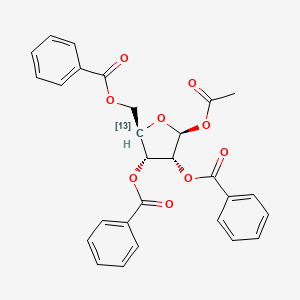
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 involves multiple steps. Initially, ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes . The reaction mixture is then stirred for 8 hours, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is heated to 60–70°C, and benzyl chloride is added intermittently over 99 minutes . The resulting non-acetylated ribose benzyl glycoside is isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The use of automated reactors and precise temperature control ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl and benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, methyl alcohol, ethyl acetate, pyridine, potassium carbonate, glacial acetic acid, and acetic anhydride . The reactions typically occur at controlled temperatures ranging from -5°C to 70°C .
Major Products
The major products formed from these reactions include various ribose derivatives and artificial nucleotides, which are crucial for biochemical research and pharmaceutical applications .
科学的研究の応用
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 is widely used in scientific research, particularly in the synthesis of artificial nucleotides . These nucleotides are essential for studying DNA and RNA structures and functions. The compound is also used in the development of antiviral and anticancer drugs, as it serves as a precursor for various nucleoside analogs . Additionally, it finds applications in the field of molecular biology for labeling and tracking nucleic acids .
作用機序
The mechanism of action of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 involves its conversion into artificial nucleotides through the silyl-Hilbert–Johnson reaction . These nucleotides can then interact with DNA and RNA, influencing their synthesis and function. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it valuable for therapeutic applications .
類似化合物との比較
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A closely related compound used in similar applications.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another similar compound with comparable properties and uses.
Uniqueness
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 is unique due to its isotopic labeling with carbon-13, which enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques . This isotopic labeling allows for more precise tracking and analysis of the compound in various biochemical and pharmaceutical studies .
特性
分子式 |
C28H24O9 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(213C)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i22+1 |
InChIキー |
GCZABPLTDYVJMP-HPOBVBMNSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([13C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
